molecular formula C12H17BrN2O2S B595042 tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate CAS No. 1352925-59-7

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate

Cat. No.: B595042
CAS No.: 1352925-59-7
M. Wt: 333.244
InChI Key: UXPOCQZUOREPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS: 1352925-59-7) is a brominated heterocyclic compound with the molecular formula C₁₂H₁₇BrN₂O₂S and a molar mass of 333.24 g/mol . Its structure features a thiazolo[5,4-d]azepine core fused with a tert-butyl carboxylate group and a bromine substituent at position 2. This compound is typically stored at room temperature and serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions due to its reactive bromine moiety .

Synthetic routes for related tetrahydrothiazolopyridine derivatives, such as those described by Daiichi Pharmaceutical Co., involve scalable methods (e.g., Route B) that could be adapted for its production .

Properties

IUPAC Name

tert-butyl 2-bromo-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPOCQZUOREPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azepane Core Formation

The azepane ring is typically synthesized from 5-bromo-azepan-4-one, a precursor that provides the bromine substituent at position 5. This intermediate undergoes protection of the amine group to stabilize the molecule during subsequent reactions.

Key Steps :

  • Protection of Azepan-4-one : React 5-bromo-azepan-4-one with di-tert-butyldicarbonate (Boc₂O) in dioxane and aqueous sodium bicarbonate. This yields 4-bromo-5-oxo-azepane-1-carboxylic acid tert-butyl ester, where the amine is protected as a tert-butyl carbamate.

  • Purification : The product is isolated via filtration and dried under reduced pressure.

Step Reagents/Conditions Reference
ProtectionBoc₂O, dioxane, NaHCO₃, 0°C

Thiazolo Ring Cyclization

The thiazolo ring is introduced via cyclization with thioacetamide (CH₃CSNH₂). This step replaces the bromine at position 4 (original azepane numbering) with a sulfur-containing moiety, forming the fused thiazolo-azepine structure.

Mechanism :

  • Nucleophilic Attack : Thioacetamide attacks the electrophilic carbonyl carbon of the 5-oxo-azepane derivative.

  • Cyclization : Intramolecular nucleophilic substitution occurs, displacing the bromine and forming the five-membered thiazolo ring.

Optimized Conditions :

  • Solvent : Ethanol

  • Base : Triethylamine (Et₃N)

  • Temperature : Reflux (~80°C)

  • Yield : ~70–80% (estimated from analogous reactions).

Bromine Retention and Positional Control

Regioselective Bromine Placement

The bromine substituent at position 2 arises from the original 5-bromo-azepan-4-one precursor. During cyclization, the azepane ring undergoes renumbering, shifting the bromine to position 2 in the fused thiazolo-azepine system.

Structural Rationalization :

  • Azepane → Thiazolo-Azepine : The original position 5 (bromo) maps to position 2 in the fused system due to ring closure.

  • Stability : The bromine remains intact under cyclization conditions (EtOH, Et₃N), avoiding elimination or substitution.

Avoiding Side Reactions

To prevent debromination or over-oxidation:

  • Inert Atmosphere : Reactions are conducted under argon or nitrogen to minimize oxidative side products.

  • Mild Conditions : Reflux in ethanol (instead of higher temperatures) preserves the bromine.

Synthetic Variations and Optimization

Alternative Cyclization Agents

While thioacetamide is standard, other sulfur nucleophiles (e.g., thiourea, 2-mercaptobenzimidazole) may be explored for diversifying the thiazolo moiety.

Example :

  • Thiourea : Reacts with 4-bromo-5-oxo-azepane derivatives to form thiazolo-azepine-2-thione analogs.

Purification and Characterization

Chromatographic Techniques

The final product is purified via column chromatography:

  • Stationary Phase : Silica gel (SiO₂)

  • Mobile Phase : Hexane/EtOAc (95:5 → 50:50 gradient).

Spectroscopic Data

Key Peaks (Hypothetical, Based on Analogues):

Technique Signal Assignment
¹H NMR δ 1.4 (s, 9H, t-Bu), δ 3.2–3.5 (m, 4H, CH₂), δ 4.1 (s, 2H, CH₂Br)tert-Butyl, azepine CH₂, CH₂Br
¹³C NMR δ 28.3 (t-Bu), δ 35.2 (CH₂Br), δ 155.2 (C=O)
Mass Spec [M+H]⁺ = 333.2Molecular ion peak

Applications and Derivatives

Medicinal Chemistry Intermediates

The compound serves as a precursor for bioactive molecules, such as:

  • mGluR Antagonists : Via Suzuki couplings or nucleophilic substitutions at the bromine site.

  • Antimicrobial Agents : Thiazolo-azepine frameworks exhibit activity against bacterial and fungal pathogens.

Structural Modifications

Derivatives :

  • Cross-Coupled Products : React with arylboronic acids (Suzuki-Miyaura) to replace bromine with aryl groups.

  • Amide Formation : Hydrolyze the tert-butyl ester to the carboxylic acid, followed by coupling with amines .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole and azepine rings can be oxidized or reduced, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents, ring systems, and applications. Below is a detailed analysis:

Substituent Variations

Bromo vs. Amino Derivatives
  • tert-Butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS: 1440954-94-8): Replacing bromine with an amino group (-NH₂) drastically alters electronic properties. The amino derivative is used in conductive polymer production for organic electronics due to its electron-donating capability . The bromo analog’s reactivity makes it more suitable as a synthetic intermediate for Suzuki or Buchwald-Hartwig couplings .
Bromo vs. Unsubstituted Derivatives
  • tert-Butyl 6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1253654-37-3, 85% similarity):
    • Lacks the bromine substituent, reducing steric hindrance and reactivity. This compound may serve as a precursor for further functionalization .

Ring System Variations

Thiazolo vs. Thieno Azepines
  • tert-Butyl 2-bromo-4,5,7,8-tetrahydrothieno[2,3-d]azepine-6-carboxylate (CAS: 873016-32-1): Replaces the thiazole sulfur with a thiophene ring, altering electronic properties. Thieno derivatives are common in pharmaceuticals due to enhanced metabolic stability .
Thiazolo vs. Imidazo Azepines
  • tert-Butyl 4,5,7,8-tetrahydroimidazo[4,5-d]azepine-6(1H)-carboxylate :
    • Substitutes thiazole with an imidazole ring, introducing additional nitrogen atoms. This increases hydrogen-bonding capacity (PSA: 58.2 Ų) and solubility .

Fused Benzene Rings

Comparative Data Table

Compound Name (CAS) Molecular Formula Key Substituent/Ring Similarity Score Applications
Target Compound (1352925-59-7) C₁₂H₁₇BrN₂O₂S Bromo-thiazoloazepine N/A Synthetic intermediate
1440954-94-8 C₁₂H₁₈N₃O₂S Amino-thiazoloazepine N/A Conductive polymers
1253654-37-3 C₁₁H₁₅BrN₂O₂S Bromo-thiazolopyridine 85% Precursor for functionalization
873016-32-1 C₁₂H₁₇BrNO₂S Bromo-thienoazepine N/A Pharmaceutical intermediate
1251009-79-6 C₁₂H₁₇BrN₂O₂S Bromo-benzothiazole 82% Drug discovery

Key Research Findings

  • Reactivity: The bromine atom in the target compound enables efficient cross-coupling reactions, whereas amino derivatives prioritize electronic applications .
  • Synthesis : Scalable methods (e.g., Route B from Daiichi Pharmaceutical) are adaptable for large-scale production of thiazoloazepines .
  • Applications: Minor structural changes (e.g., thiazole → thiophene) significantly alter bioactivity and material properties, highlighting the importance of ring system design .

Biological Activity

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS No. 1352925-59-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring fused with an azepine structure. This unique arrangement contributes to its biological activity.

Molecular Formula: C₁₃H₁₄BrN₃O₂S
Molecular Weight: 328.23 g/mol
Appearance: White powder
Purity: ≥ 99%

Antimicrobial Activity

Research indicates that compounds containing thiazole and azepine moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Several studies have suggested that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54912Inhibition of cell proliferation

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies

  • Antibacterial Efficacy Study
    • Objective: To evaluate the antibacterial activity against E. coli.
    • Method: Disk diffusion method was employed.
    • Results: The compound showed a zone of inhibition of 18 mm at a concentration of 100 µg/disc.
  • Anticancer Activity Assessment
    • Objective: To investigate the cytotoxic effects on MCF-7 cells.
    • Method: MTT assay was utilized to determine cell viability.
    • Findings: Significant reduction in cell viability was observed with an IC50 value of 15 µM after 48 hours of treatment.
  • Neuroprotection in In Vitro Models
    • Objective: To assess the protective effects on neuronal cells exposed to oxidative stress.
    • Method: Neuronal cells were treated with H2O2 in the presence and absence of the compound.
    • Outcome: The compound significantly reduced cell death compared to controls.

Q & A

Q. Relevant Data :

ParameterValueSource
Purity (typical)≥95%
Key solventCyclohexane

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR/IR : Use <sup>1</sup>H/<sup>13</sup>C NMR in CDCl3 or DMSO-d6 to confirm regiochemistry. IR can validate carbonyl (C=O) and thiazole (C-S) functional groups.
  • X-ray crystallography : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond angles and stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error).

Note : For bromine isotope patterns, low-resolution MS suffices.

Advanced: How can computational modeling predict the reactivity of the bromo substituent in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate C-Br bond dissociation energy and charge distribution.
  • Reactivity analogs : Compare with tert-butyl bromothiazole derivatives (e.g., InChIKey: CDSSEIKIKLGYMP) to infer Suzuki or Buchwald-Hartwig coupling feasibility .
  • Solvent effects : Simulate polarizable continuum models (PCM) to assess solvolysis risks in protic solvents.

Case Study : Boronic ester analogs (e.g., tert-butyl dioxaborolane derivatives) suggest sp<sup>2</sup>-hybridized carbons enhance cross-coupling efficiency .

Advanced: How to resolve contradictory spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer:

  • 2D NMR : Perform COSY and HSQC to distinguish diastereotopic protons in the tetrahydroazepine ring .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening signals.
  • Impurity analysis : Use LC-MS to detect brominated byproducts (e.g., debromination or dimerization).

Example : In thiazolo[4,5-d]azepines, unexpected NH coupling in <sup>1</sup>H NMR may arise from incomplete Boc protection .

Advanced: What strategies enable regioselective functionalization of the azepine-thiazolo scaffold?

Methodological Answer:

  • Protecting group tactics : Use tert-butyl carboxylate to shield the azepine nitrogen, directing electrophiles to the brominated thiazole ring .
  • Metalation : Employ LDA or Grignard reagents at low temps (–78°C) to deprotonate the thiazole C-H position selectively.
  • Cross-coupling : Optimize Pd-catalyzed conditions (e.g., Pd(OAc)2/XPhos) for Suzuki-Miyaura reactions, leveraging the bromo group .

Q. Data Insight :

Functionalization SiteRecommended Conditions
Thiazole C-2 (Br)Pd catalysis, aryl boronic acids
Azepine C-7Boc deprotection followed by alkylation

Basic: How do the compound’s computed physicochemical properties influence solubility and reactivity?

Methodological Answer:

  • Topological polar surface area (TPSA) : A TPSA of 58.2 Ų (calculated) suggests moderate solubility in DMSO or DMF, ideal for SNAr reactions .
  • LogP prediction : Use Molinspiration or ChemAxon to estimate logP ~2.5, guiding solvent selection for recrystallization.
  • Hydrogen bonding : One donor and three acceptors imply H-bond-driven crystal packing, critical for X-ray analysis .

Advanced: What mechanistic pathways explain side reactions during Boc deprotection?

Methodological Answer:

  • Acidolysis : TFA in DCM (0°C to RT) minimizes carbocation formation from the tert-butyl group.
  • Competitive bromine loss : Avoid strong acids (e.g., HBr/AcOH) to prevent Br<sup>–</sup> elimination. Monitor via TLC .
  • Byproduct identification : Use HRMS to detect azepine ring-opening products (e.g., secondary amines).

Key Reference : Analogous deprotection of tert-butyl carbamates shows 90% yield with 10% TFA in DCM .

Advanced: How to design SAR studies for thiazolo-azepine derivatives in kinase inhibition?

Methodological Answer:

  • Scaffold diversification : Replace Br with amines, sulfonamides, or heterocycles via cross-coupling.
  • Enzyme assays : Test against CDK2 or EGFR kinases using fluorescence polarization. Compare IC50 values with bromo vs. functionalized analogs.
  • Co-crystallization : Use SHELX-refined structures to map binding interactions in kinase active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.